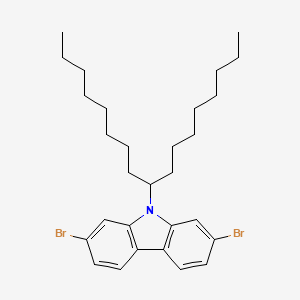

2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole

Description

The exact mass of the compound 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dibromo-9-heptadecan-9-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-21-23(30)17-19-26(28)27-20-18-24(31)22-29(27)32/h17-22,25H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUNMSCVUSIWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694739 | |

| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955964-73-5 | |

| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9-(9-heptadecyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block for Advanced Organic Materials

An In-depth Technical Guide to the Chemical Properties of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a specialized organic molecule that has garnered significant interest within the materials science and organic electronics communities. Its unique architecture, featuring a carbazole core, strategic bromine functionalization, and a bulky aliphatic chain, makes it a highly valuable building block for creating sophisticated organic semiconductors.[1][2]

The core of the molecule is the 9H-carbazole unit, a well-known electron-donating and hole-transporting scaffold renowned for its high thermal stability and photoluminescence quantum yield.[3][4] This makes it an excellent candidate for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][3] The bromine atoms at the 2 and 7 positions are not merely passive substituents; they serve as reactive handles for facile cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the extension of the π-conjugated system and the synthesis of precisely tailored polymers and small molecules.[4][5]

Crucially, the introduction of the branched heptadecan-9-yl group at the nitrogen atom (position 9) imparts a critical physical property: enhanced solubility in common organic solvents.[1] This feature is paramount for solution-based processing techniques, such as spin-coating and inkjet printing, which are essential for the cost-effective, large-scale fabrication of electronic devices.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound.

Molecular Structure and Physicochemical Properties

The compound's structure is defined by the carbazole heterocycle substituted at the 2, 7, and 9 positions. The bulky, non-planar alkyl group disrupts intermolecular packing, which, combined with its aliphatic nature, enhances solubility.

Caption: General workflow for the synthesis of the target compound.

Exemplary Experimental Protocol: N-Alkylation

This protocol is synthesized from established methods for the N-alkylation of carbazole derivatives. [4][6]

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,7-dibromo-9H-carbazole (1.0 equivalent).

-

Add a suitable base, such as powdered sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2.0 - 4.0 equivalents).

-

Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

-

Addition of Alkylating Agent:

-

Slowly add 9-bromoheptadecane (1.1 - 1.5 equivalents) to the stirring suspension. The slight excess ensures complete consumption of the carbazole starting material.

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature between 70-90°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carbazole spot is no longer visible (typically 4-12 hours).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with a non-polar solvent like hexanes or methanol to remove some impurities. [6]

-

-

Purification:

-

The crude product is typically purified by silica gel column chromatography.

-

A non-polar eluent system, such as a hexane/dichloromethane or hexane/ethyl acetate gradient, is used to isolate the pure product.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole as a white or off-white solid.

-

Spectroscopic and Electrochemical Profile

Structural Characterization (Expected)

While specific spectral data is not publicly available, the expected characteristics can be inferred from the molecular structure and data from similar carbazole derivatives. [7][8]

-

¹H NMR: The spectrum would show characteristic aromatic proton signals in the 7-8 ppm range. The protons on the carbazole core would appear as doublets and singlets. The aliphatic protons of the heptadecan-9-yl chain would be visible in the upfield region (approx. 0.8-2.0 ppm), with the methine proton (at C9 of the chain) appearing as a multiplet at a slightly downfield position due to its proximity to the nitrogen atom.

-

¹³C NMR: Aromatic carbons would appear in the 110-145 ppm range, including the two carbons bonded to bromine at a distinct chemical shift. Aliphatic carbons would be observed in the 14-40 ppm range.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Electrochemical and Photophysical Properties

The electronic properties of this molecule are dominated by the carbazole core.

-

Electron Donor/Hole Transporter: Carbazole is an electron-rich heterocycle, making it an excellent hole-transporting material. [3][4]This property is fundamental to its use in the hole-transport layer (HTL) or as an emissive host in OLEDs.

-

Electrochemical Behavior: Cyclic voltammetry studies on similar carbazole derivatives show reversible oxidation processes, indicating good electrochemical stability. [7][9]The Highest Occupied Molecular Orbital (HOMO) energy level is expected to be suitable for efficient hole injection from standard anodes like ITO. The bromine atoms are electron-withdrawing and can slightly lower the HOMO level compared to an unsubstituted carbazole. [9]* Photophysical Properties: Carbazole derivatives are known for their strong absorption in the UV region and blue fluorescence. [10]The high triplet energy of the carbazole scaffold makes it a suitable host material for phosphorescent emitters (PhOLEDs), preventing unwanted energy transfer from the guest emitter to the host. [11]

Applications in Research and Development

The unique combination of properties makes 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole a strategic intermediate and material in several advanced fields.

-

Organic Electronics: This is its primary area of application. It is used as a monomer for the synthesis of high-performance conjugated polymers for OPVs and Organic Field-Effect Transistors (OFETs). [1]The improved solubility allows for better film morphology control, which is critical for device efficiency. [4]In OLEDs, it can be used as a host material for the emissive layer or as a component in hole-transporting layers. [1]* Materials Science: The compound serves as a scaffold for creating materials with tailored photophysical properties, including sensors and probes. The reactive bromine sites allow for the attachment of various functional groups to tune the emission color, quantum yield, and environmental sensitivity. [10]* Drug Development: While less common, the carbazole scaffold is present in numerous biologically active compounds and natural products. Derivatives have been investigated for various therapeutic effects, including anticancer activity. [5][8]The dibromo-functionality provides synthetic handles to build libraries of novel carbazole derivatives for screening.

Safety, Handling, and Storage

-

Safety: The compound is associated with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation). [12]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

-

Storage: It should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperatures range from room temperature to 2-8°C for long-term stability. [1]

Conclusion

2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is more than just a chemical; it is a carefully designed molecular tool. It successfully addresses the critical challenge of solubility in high-performance carbazole-based materials without compromising the core electronic and photophysical properties of the carbazole unit. Its reactive bromine handles offer a gateway to a vast chemical space of advanced polymers and functional small molecules. For researchers in organic electronics and materials science, this compound represents a key building block for developing next-generation technologies, from more efficient solar cells and displays to novel sensing platforms.

References

-

Zhang, Y., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. Retrieved from [Link]

-

Saeed, M., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Scientific Reports. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Properties of 2,7Linked N Alkyl9 H -carbazole Main-Chain Polymers. Retrieved from [Link]

-

Ateş, B., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports. Retrieved from [Link]

-

MDPI. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). N2-(7-Bromo-9-butyl-9H-carbazol-2-yl)-9,9-diethyl-N2,N7,N7-triphenyl-9H-fluorene-2,7-diamine. Retrieved from [Link]

-

PubMed. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituent Effect on Opto-Electrochemical Properties of Thienyl-Derivatized Poly(Phenylcarbazole)S. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | 955964-73-5 [sigmaaldrich.com]

2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole physical properties

An In-depth Technical Guide to the Physical Properties of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole

Executive Summary

This technical guide provides a comprehensive analysis of the physical properties of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (CAS No. 955964-73-5), a key building block in the field of organic electronics. The unique molecular architecture, combining a rigid and electronically active 2,7-dibromocarbazole core with a bulky, branched heptadecan-9-yl side chain, imparts a set of physical properties optimized for high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document details the molecule's structural rationale, synthesis, and core physical characteristics, including its solubility, thermal stability, and photophysical behavior. Furthermore, it outlines the standardized experimental protocols required for its full and robust characterization, providing researchers and material scientists with the foundational knowledge to effectively integrate this compound into advanced material formulations and device architectures.

Molecular Structure and Design Rationale

The exceptional properties of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole stem from the synergistic interplay of its three primary structural components: the carbazole core, the bromine substituents, and the N-alkyl side chain.

-

Carbazole Core: The planar, aromatic carbazole unit is inherently electron-rich and provides excellent hole-transporting capabilities, a fundamental requirement for many organic electronic devices.[1] Its rigid structure contributes to high thermal stability.[2]

-

2,7-Bromo Substituents: The bromine atoms at the 2 and 7 positions serve two critical functions. Firstly, they are versatile synthetic handles, enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Stille) to build complex conjugated polymers and small molecules. Secondly, their electron-withdrawing nature modulates the electronic energy levels (HOMO/LUMO) of the carbazole core, influencing the material's charge transport and photophysical properties.[3]

-

9-(heptadecan-9-yl) Side Chain: This large, branched alkyl group (also known as a 1-octylnonyl group) is pivotal for material processability.[4] Unlike linear alkyl chains, its bulky, three-dimensional structure effectively disrupts intermolecular π-π stacking between the carbazole cores. This steric hindrance significantly enhances solubility in common organic solvents, which is essential for solution-based fabrication techniques like spin-coating and inkjet printing.[3] Insights from the crystal structure of the related 2,7-dibromo-9-octyl-9H-carbazole reveal that alkyl chains tend to form segregated bilayers, isolating the conjugated carbazole units and influencing the overall solid-state morphology.[5][6]

The logical relationship between the molecular structure and its resulting properties is outlined below.

Caption: Structure-Property Relationships in 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole.

Core Physical and Chemical Properties

A summary of the known physical properties is presented in the table below. It is important to note that detailed characterization data in peer-reviewed literature is limited; therefore, some properties are based on high-quality supplier data and analysis of analogous compounds.

| Property | Value | Source(s) |

| CAS Number | 955964-73-5 | [4][7] |

| Molecular Formula | C₂₉H₄₁Br₂N | [4] |

| Molecular Weight | 563.46 g/mol | [4] |

| Appearance | White to off-white powder/crystal | [3] |

| Melting Point | 70 - 74 °C | [3] |

| Purity | ≥98% (by HPLC) | [4] |

| Absorption Peak (λ_max) | ~420 nm | [2] |

| Emission Peak (λ_em) | ~590 nm | [2] |

Solubility

The branched heptadecan-9-yl group imparts excellent solubility in a range of common organic solvents. While quantitative data is not widely published, it is readily soluble in chlorinated solvents (dichloromethane, chloroform), aromatic solvents (toluene, xylene), and ethers (tetrahydrofuran). This high solubility is a direct consequence of the steric hindrance provided by the alkyl chain, which prevents the aggregation and crystallization common to planar aromatic molecules, making it highly suitable for solution-based device fabrication.[3]

Thermal Stability

Carbazole-based materials are known for their robust thermal stability.[2] Although specific thermogravimetric analysis (TGA) data for this compound is not available in the literature, analogous carbazole derivatives often exhibit high decomposition temperatures (Td), typically above 300-400 °C. This thermal resilience is critical for ensuring device longevity and stability during operation, where thermal stress can be a significant degradation factor.

Photophysical Properties

This compound is a fluorescent material.[2] The available data indicates an absorption peak around 420 nm and an emission peak at approximately 590 nm, suggesting a significant Stokes shift. This large shift is indicative of a substantial change in geometry between the ground and excited states. The absorption is attributed to the π-π* transitions within the conjugated carbazole system, modulated by the bromo-substituents.

Synthesis Pathway

The synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is typically achieved via a direct N-alkylation of the 2,7-dibromo-9H-carbazole precursor. This is a standard and efficient method for introducing functional side chains onto the carbazole nitrogen.

Caption: General synthetic workflow for N-alkylation of 2,7-dibromo-9H-carbazole.

Protocol: Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole

This protocol is a representative procedure based on established methods for N-alkylation of carbazoles and should be performed by qualified personnel with appropriate safety precautions.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,7-dibromo-9H-carbazole (1.0 eq).

-

Solvation: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium hydroxide (KOH, 3.0 eq), portion-wise. Allow the mixture to stir at room temperature for 1 hour. The formation of the carbazolide anion is the driving force of this step.

-

Alkylation: Add 9-bromoheptadecane (1.1 eq) dropwise to the solution. The reaction is then heated to 60-80 °C and stirred overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Recommended Characterization Protocols

To ensure material quality and to fully understand its properties for device integration, a series of standardized characterization techniques are required.

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Rationale: NMR confirms the molecular structure by showing the chemical shifts and couplings of protons and carbons, verifying the successful N-alkylation and the integrity of the carbazole core. The integration of proton signals can also help confirm purity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a dilute solution of the sample in a suitable mobile phase (e.g., acetonitrile/water).

-

Inject the sample into an HPLC system equipped with a C18 column and a UV-Vis detector.

-

Rationale: HPLC is the gold standard for assessing the purity of organic materials.[4] A single, sharp peak indicates a high degree of purity, which is critical for achieving reproducible and high-performance electronic devices.

-

Thermal Properties Analysis

Caption: Experimental workflow for thermal analysis using TGA and DSC.

-

Thermogravimetric Analysis (TGA):

-

Place 5-10 mg of the sample into a TGA pan.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

Rationale: TGA measures weight loss as a function of temperature. The onset of weight loss indicates the decomposition temperature (Td), a key metric for the material's thermal stability. High stability is crucial for device lifetime.

-

-

Differential Scanning Calorimetry (DSC):

-

Seal 5-10 mg of the sample in a DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) while monitoring the heat flow.

-

Rationale: DSC detects thermal transitions. For amorphous or semi-crystalline materials, it reveals the glass transition temperature (Tg), and for crystalline materials, the melting point (Tm). These values are critical for understanding the material's morphology and processing window.

-

Photophysical and Electrochemical Characterization

-

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:

-

Prepare dilute solutions of the compound in a spectroscopic-grade solvent (e.g., THF or chloroform).

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λ_max).

-

Excite the solution at a wavelength near the λ_max and record the emission spectrum using a fluorometer.

-

Rationale: These spectra define the material's optical properties: what colors of light it absorbs and emits. This data is fundamental for designing OLEDs (color tuning) and solar cells (matching the solar spectrum).

-

-

Cyclic Voltammetry (CV):

-

Dissolve the sample in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).

-

Use a three-electrode setup (working, reference, and counter electrodes) to scan the potential and record the resulting current.

-

Rationale: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From the onset of the first oxidation potential, the Highest Occupied Molecular Orbital (HOMO) energy level can be calculated. This is a critical parameter for assessing the efficiency of charge injection and transport in a device.[8]

-

Conclusion

2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a strategically designed organic semiconductor building block. Its physical properties are a direct result of its intelligent molecular design, where a hole-transporting carbazole core is made solution-processable by a bulky, branched alkyl chain, while bromine atoms provide sites for further chemical elaboration. The combination of high solubility, robust thermal stability, and functional photophysical properties makes it an exceptionally valuable material for researchers and scientists developing next-generation organic electronic devices. The standardized characterization protocols outlined herein provide a clear framework for validating its quality and fully elucidating its properties for advanced applications.

References

-

ResearchGate. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. [Link]

-

ResearchGate. Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. [Link]

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]

-

Frontiers in Chemistry. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. [Link]

-

National Center for Biotechnology Information. 2,7-Dibromo-9-octyl-9H-carbazole. [Link]

-

ResearchGate. Structure of 2,7‐dibromo‐9H‐carbazole and the molecular formula of the.... [Link]

-

ResearchGate. Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. [Link]

-

CP Lab Safety. 2, 7-Dibromo-9-(9-heptadecyl)carbazole, min 98% (HPLC), 1 gram. [Link]

-

Pharmaffiliates. 2,7-Dibromo-9-(9-heptadecyl)carbazole. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. No results for search term "3D-FD152037" | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,7-Dibromo-9-octyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Handling of 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole

This guide details the solubility profile, handling protocols, and purification methodologies for 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (CAS: 955964-73-5), a critical monomer used in the synthesis of high-performance conjugated polymers like PCDTBT for organic photovoltaics (OPVs).

Executive Summary

2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole (often referred to as the "swallow-tail" monomer) acts as the solubilizing scaffold for the synthesis of poly(2,7-carbazole) derivatives. While the carbazole core provides the electronic backbone necessary for hole transport, the bulky heptadecan-9-yl (also known as 1-octylnonyl ) substituent is engineered specifically to disrupt

This guide provides researchers with validated solubility data, purification workflows, and handling protocols to ensure high-purity monomer input for Suzuki-Miyaura polycondensation.

Part 1: Molecular Architecture & Solubility Mechanism

Structural Determinants of Solubility

The solubility of this compound is not intrinsic to the carbazole core but is an emergent property of the alkyl chain topology.

-

The Core (Insoluble): The 2,7-dibromo-9H-carbazole core is planar and rigid, exhibiting strong intermolecular

- -

The Substituent (Solubilizing): The heptadecan-9-yl group is a branched secondary alkyl chain. Unlike linear chains (e.g., n-octyl), the branching point at the C1 position (relative to the nitrogen atom) creates significant steric bulk perpendicular to the aromatic plane. This "swallow-tail" architecture prevents the carbazole cores from packing tightly, increasing the entropy of mixing with solvents.

Mechanism Visualization

The following diagram illustrates how the alkyl chain sterically shields the aromatic core to prevent aggregation.

Caption: Mechanism of solubility enhancement via steric disruption of

Part 2: Solubility Data Profile

Operational Solubility Table

The following data categorizes solvents based on their utility in synthesis (reaction medium), processing (film formation), and purification (recrystallization).

| Solvent Class | Specific Solvent | Solubility Status | Operational Context |

| Chlorinated Aromatics | Chlorobenzene (CB) | High (>100 mg/mL) | Preferred solvent for Suzuki polymerization; excellent for film casting. |

| Chlorinated Aliphatics | Chloroform (CHCl₃) | Very High | Standard solvent for NMR and GPC analysis. |

| Chlorinated Aliphatics | Dichloromethane (DCM) | High | Primary solvent for extraction and column chromatography. |

| Aromatics | Toluene / Xylene | High | Alternative reaction solvent; good for high-temp processing. |

| Ethers | Tetrahydrofuran (THF) | High | Suitable for reaction medium; susceptible to peroxide formation. |

| Alkanes | Hexanes / Heptane | Moderate | Soluble when hot; often used as the non-polar eluent in chromatography. |

| Polar Protic | Methanol / Ethanol | Insoluble | Critical Anti-solvent: Used for precipitation and washing impurities. |

| Polar Arotic | Acetone | Low/Insoluble | Used for washing glassware or precipitating oligomers. |

| Water | Water | Insoluble | Used for aqueous workup to remove inorganic salts. |

Operational Limits for Synthesis

For Suzuki-Miyaura polycondensation, the monomer concentration is a critical parameter controlling molecular weight.

-

Standard Reaction Concentration: 0.1 M – 0.2 M (approx. 56 – 112 mg/mL ).

-

Observation: At these concentrations in Toluene or Chlorobenzene, the monomer should dissolve completely at room temperature or with mild heating (40°C). Turbidity indicates impurities (e.g., mono-brominated species or inorganic salts).

Part 3: Experimental Workflows

Protocol A: Solubility Validation

Before committing valuable monomer to polymerization, validate its solubility to ensure no inorganic salts (from the alkylation step) remain.

-

Weighing: Weigh 50 mg of the monomer into a 4 mL vial.

-

Solvent Addition: Add 1.0 mL of Toluene.

-

Agitation: Vortex for 30 seconds.

-

Visual Inspection: Solution must be optically clear.

-

Pass: Clear, colorless to pale yellow solution.

-

Fail: Haze, particulates, or gel-like strands (indicates residual polymers or salts).

-

Protocol B: Purification via Differential Solubility

Achieving >99.5% purity is mandatory for high molecular weight polymers. The following workflow utilizes the solubility differential between the lipophilic monomer and polar impurities.

Step-by-Step Methodology:

-

Crude Extraction: Dissolve crude reaction mix in Dichloromethane (DCM) . Wash 3x with distilled water to remove inorganic salts (KBr/Tosylate). Dry organic phase over MgSO₄.

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Start with 100% Hexanes to elute excess alkyl bromide/tosylate. Gradient to Hexanes:DCM (9:1 to 4:1) to elute the product.

-

Note: The large alkyl chain increases

significantly compared to the non-alkylated core.

-

-

Recrystallization (The Polishing Step):

-

Dissolve the chromatographed solid in a minimum amount of hot Ethanol (or a Methanol/Toluene 10:1 mix).

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

The long alkyl chain may make crystallization difficult (oiling out). If oiling occurs, use Methanol precipitation : Dissolve in minimal DCM, precipitate into stirring Methanol.

-

Purification Logic Diagram

Caption: Purification workflow leveraging differential solubility in polar vs. non-polar solvents.

Part 4: Handling & Stability

-

Light Sensitivity: Brominated carbazoles are susceptible to debromination under UV light. Store in amber vials wrapped in foil.

-

Oxidation: While relatively stable, the electron-rich carbazole ring can undergo oxidative coupling over long periods. Store under Nitrogen or Argon at 4°C.

-

Hygroscopicity: The molecule is hydrophobic, but surface moisture can interfere with polymerization stoichiometry. Always dry under high vacuum (<0.1 mbar) for 12 hours before use in polymerization.

References

-

Blouin, N., Michaud, A., & Leclerc, M. (2007). A Rational Design of Poly(2,7-carbazole) Derivatives for Photovoltaic Applications. Advanced Materials, 19(17), 2295–2300.

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole.[1] Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.[1]

-

Duan, X. M., et al. (2005).[2][3] 3,6-Dibromo-9-hexyl-9H-carbazole.[3] Acta Crystallographica Section E, 61, o3977–o3978.[3]

-

Wakim, S., et al. (2008). Highly Efficient Organic Solar Cells Based on a Poly(2,7-carbazole) Derivative.[4] Journal of Materials Chemistry, 18.

Sources

Technical Monograph: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole

Executive Summary

This technical guide profiles 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole , a critical halogenated intermediate in the synthesis of high-performance organic semiconductors. Widely utilized in the development of poly(2,7-carbazole) derivatives—such as the benchmark donor polymer PCDTBT for organic photovoltaics (OPV)—this molecule represents a precise balance between electronic functionality and solution-processing capability.

The following sections detail its physicochemical properties, specifically its molecular weight and isotopic distribution, which are paramount for stoichiometric precision in step-growth polymerizations. We also examine the "swallow-tail" solubilizing group strategy and provide a validated synthetic protocol.

Part 1: Molecular Identity & Stoichiometry

For researchers engaged in Suzuki or Yamamoto polycondensation, accurate molecular weight determination is non-negotiable. A deviation of even 1% in stoichiometry can drastically reduce the degree of polymerization (

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | Often referred to as 2,7-dibromo-N-(1-octylnonyl)carbazole in older literature. |

| CAS Number | 955964-73-5 | Primary identifier for procurement.[1] |

| Molecular Formula | ||

| Average Molecular Weight | 563.45 g/mol | Used for bulk weighing and molarity calculations. |

| Monoisotopic Mass | 561.16 g/mol | Based on |

| Melting Point | 70–74 °C | Crystalline solid; purity check via DSC recommended. |

| Appearance | White to off-white powder | Yellowing indicates oxidation or impurities. |

Mass Spectrometry & Isotopic Distribution

The presence of two bromine atoms creates a distinctive isotopic signature in Mass Spectrometry (MS). Bromine exists as

-

M+0 (561.16): Contains

-

M+2 (563.16): Contains

(Statistically most probable, ~2x intensity) -

M+4 (565.16): Contains

Analyst Note: When verifying product identity via MALDI-TOF or ESI-MS, look for the characteristic 1:2:1 triplet pattern . Absence of this pattern suggests debromination (mono-bromo impurity) or contamination.

Part 2: Structural Engineering & Solubility

Why attach a heptadecan-9-yl group? This specific alkyl chain is a "swallow-tail" or branched architecture.

The "Swallow-Tail" Effect

In organic electronics, the carbazole core provides the hole-transporting pathway (HOMO level). However, the rigid planar structure of 2,7-dibromocarbazole leads to strong

The heptadecan-9-yl group attaches at the nitrogen (position 9).[2][3] It consists of a central methine carbon branching into two octyl (

-

Steric Bulk: The branching point is close to the aromatic core, disrupting excessive crystallization and improving solubility.

-

Interdigitation: In the final polymer film, these chains interdigitate, promoting ordered lamellar packing which improves charge carrier mobility (

).

Figure 1: Structural logic of the molecule.[4] The branched alkyl chain is critical for processing solution-processable semiconductors.

Part 3: Synthetic Protocol

Disclaimer: This protocol involves hazardous chemicals (alkyl halides, strong bases). Perform all steps in a fume hood.

Reaction Scheme

The synthesis is a nucleophilic substitution (

Reagents:

-

Substrate: 2,7-Dibromocarbazole

-

Alkylating Agent: 9-Bromoheptadecane (or 9-Heptadecyl 4-methylbenzenesulfonate for higher reactivity)

-

Base: Sodium Hydride (NaH) or Potassium Hydroxide (KOH)

-

Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Methodology

-

Activation: In a flame-dried 3-neck flask under Argon, dissolve 2,7-dibromocarbazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of

gas will occur. Stir for 30–60 mins until gas evolution ceases and the solution turns yellow/orange (indicating the carbazolide anion). -

Alkylation: Add 9-bromoheptadecane (1.1 eq) dropwise.

-

Note: Secondary halides are sluggish electrophiles. Heating to 60–80°C is required.[5]

-

-

Reaction: Stir at 80°C for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material spot (lower

) should disappear. -

Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine to remove DMF. Dry over

. -

Purification: Column chromatography (Silica gel, Hexane eluent). Recrystallize from Ethanol/Hexane to achieve the white powder form.

Figure 2: Synthetic pathway via N-alkylation. The reaction requires heat due to the steric hindrance of the secondary alkyl halide.

Part 4: Application Context

This molecule is primarily a monomer for Suzuki-Miyaura Polycondensation . It is typically coupled with a diboronic ester comonomer (e.g., 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole derivatives) to form donor-acceptor copolymers.

Critical Quality Attribute (CQA): Purity >99.5% (HPLC).

-

Impurity Risk: Any remaining mono-bromo species will act as a "chain terminator," capping the polymer chain and severely limiting molecular weight (

), which destroys OPV efficiency.

References

-

Blouin, N., Michaud, A., & Leclerc, M. (2007). A Low-Bandgap Poly(2,7-Carbazole) Derivative for Use in High-Performance Solar Cells. Advanced Materials. Link

- Seminal paper describing the synthesis of PCDTBT and the use of 2,7-carbazole precursors.

-

Sigma-Aldrich (Merck). 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole Product Specification. Link

-

Source for physical property verification.[1]

-

-

Wakim, S., et al. (2009). Organic Microelectronics: Preparation of 2,7-Carbazole-Based Conjugated Polymers. Macromolecular Rapid Communications. Link

- Detailed protocols for carbazole alkylation and polymeriz

Sources

Technical Profile: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole

The following technical guide details the characterization and synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole , a critical monomeric precursor in the field of organic electronics.

Executive Summary

2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole (often referred to as 2,7-dibromo-9-(1-octylnonyl)carbazole ) is the primary building block for the synthesis of PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]). This monomer is essential for developing high-efficiency organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs).[1]

The specific "swallow-tail" alkyl chain (heptadecan-9-yl) at the nitrogen position is engineered to maximize solubility in organic solvents (chlorobenzene, chloroform) while promoting favorable

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole |

| Common Name | 2,7-Dibromo-9-(1-octylnonyl)carbazole |

| CAS Number | 958261-51-3 (Monomer specific); Note: Often indexed under Polymer CAS 958261-50-2 |

| Molecular Formula | C |

| Molecular Weight | 563.45 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 59 – 61 °C |

| Solubility | Soluble in Hexane, CHCl |

Synthesis Protocol (The Blouin Method)

The synthesis of the 2,7-isomer is non-trivial because direct bromination of carbazole predominantly yields the 3,6-isomer. Therefore, the Cadogan cyclization route is the industry standard for high-purity 2,7-functionalization, followed by N-alkylation.

Phase 1: Precursor Synthesis (2,7-Dibromocarbazole)[1][11]

-

Reagent: Triphenylphosphine (PPh

) or Triethyl phosphite (P(OEt) -

Conditions: High temperature (180°C) in

-dichlorobenzene.[2] -

Mechanism: Reductive cyclization (Cadogan reaction) to form the carbazole ring.

Phase 2: N-Alkylation (Target Molecule Synthesis)

This step introduces the solubilizing alkyl chain.

-

Reagents: 2,7-Dibromocarbazole (1.0 eq), 9-(p-Toluenesulfonyloxy)heptadecane (1.5 eq) (or 9-Bromoheptadecane), Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

-

Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2,7-dibromocarbazole in DMSO/DMF under Argon.

-

Add base (KOH or NaH) and stir at room temperature for 30 mins to deprotonate the nitrogen.

-

Add the alkylating agent (tosylate or bromide).[5]

-

Heat to 60–80 °C for 12–24 hours.

-

Workup: Pour into water, extract with hexanes/ether, dry over MgSO

. -

Purification: Column chromatography (Silica gel; Hexanes) and recrystallization from methanol.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from biphenyl precursor to the final alkylated monomer.[2][3][6][4]

NMR Spectral Data

The following data represents the standard spectral signature for high-purity 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in CDCl

H NMR Spectroscopy (400 MHz, CDCl )

The most diagnostic signal is the methine proton (N-CH) at ~4.6 ppm, which confirms the attachment of the branched alkyl chain to the nitrogen.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.89 | Doublet ( | 2H | H-4, H-5 | Aromatic (Ortho to N) |

| 7.58 | Doublet ( | 2H | H-1, H-8 | Aromatic (Ortho to Br) |

| 7.34 | dd ( | 2H | H-3, H-6 | Aromatic (Meta to N) |

| 4.58 | Multiplet (tt) | 1H | N-CH | Methine (Branch point) |

| 2.22 | Multiplet | 2H | Methylene adjacent to CH | |

| 1.90 | Multiplet | 2H | Methylene adjacent to CH | |

| 1.30 – 1.10 | Multiplet | 24H | Bulk CH | Alkyl Chain |

| 0.81 | Triplet ( | 6H | -CH | Terminal Methyls |

C NMR Spectroscopy (100 MHz, CDCl )

| Shift ( | Assignment | Notes |

| 141.8 | C-9a, C-8a | Quaternary aromatic (N-bonded) |

| 122.8 | C-4a, C-4b | Quaternary aromatic |

| 121.3 | C-4, C-5 | Aromatic CH |

| 120.9 | C-3, C-6 | Aromatic CH |

| 119.9 | C-2, C-7 | Quaternary aromatic (C-Br) |

| 113.6 | C-1, C-8 | Aromatic CH |

| 56.8 | N-CH | Methine carbon (Diagnostic) |

| 33.9 | Alkyl chain | |

| 31.8 | Bulk CH | Alkyl chain |

| 29.5 – 22.6 | Bulk CH | Multiple peaks (chain length dependent) |

| 14.1 | -CH | Terminal methyl |

Quality Control & Handling

Purity Assessment[1]

-

HPLC: Purity should exceed 99.5% for polymerization use. Even trace monobromo impurities can terminate polymerization, drastically reducing the molecular weight of the final PCDTBT polymer.

-

TLC: R

≈ 0.8–0.9 (Hexanes).[2] The unreacted 2,7-dibromocarbazole (R

Storage

-

Condition: Store in a cool, dry place (2–8 °C), protected from light.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

-

Blouin, N.; Michaud, A.; Leclerc, M. "A Low-Bandgap Poly(2,7-Carbazole) Derivative for Use in High-Performance Solar Cells." Advanced Materials, 2007 , 19(17), 2295–2300.

-

Blouin, N.; Michaud, A.; Gendron, D.; Wakim, S.; Blair, E.; Neagu-Plesu, R.; Belletête, M.; Durocher, G.; Tao, Y.; Leclerc, M. "Toward a Rational Design of Poly(2,7-Carbazole) Derivatives for Solar Cells." Journal of the American Chemical Society, 2008 , 130(2), 732–742.

-

Dierschke, F.; Grimsdale, A. C.; Müllen, K. "Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Blue-Emitting Polyfluorenes." Synthesis, 2003 , 2003(16), 2470–2472.

Sources

- 1. ossila.com [ossila.com]

- 2. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102875447A - Method for preparing 2,7-dibromocarbazole - Google Patents [patents.google.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. US9334290B2 - Substituted tetrahydrocarbazole and carbazole carboxamide compounds - Google Patents [patents.google.com]

Technical Whitepaper: Electronic Architecture of 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole

The following technical guide details the electronic properties, synthesis, and applications of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole , a critical monomer in the field of organic electronics.

Subject: Advanced Material Characterization & Synthetic Protocols CAS: 955964-73-5 Classification: Organic Semiconductor Precursor / Halogenated Heterocycle[1]

Executive Summary

2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a specialized "swallow-tail" monomer engineered for the synthesis of high-performance conjugated polymers, most notably PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]).[1] Its structural design solves two critical problems in organic photovoltaics (OPV):

-

Regiochemistry: The 2,7-dibromo substitution allows for the formation of fully conjugated poly(2,7-carbazole) backbones, which possess superior charge transport properties compared to their 3,6-linked counterparts due to reduced steric torsion and extended conjugation length.

-

Solubility & Morphology: The bulky, branched 9-(heptadecan-9-yl) side chain (often referred to as 1-octylnonyl) disrupts interchain aggregation during solution processing, enabling the formation of smooth, defect-free thin films without compromising the π-π stacking required for charge hopping in the solid state.[1]

Electronic Properties & Molecular Architecture[2]

Intrinsic Electronic Structure (Monomer)

Unlike its polymer derivatives, the monomer itself is a wide-bandgap material.[1] Its electronic utility lies in its potential energy landscape, which is primed for metal-catalyzed cross-coupling (e.g., Suzuki or Stille) to lower the bandgap via copolymerization.

| Property | Value (Approx.) | Context |

| HOMO Level | -5.6 to -5.8 eV | Deep HOMO confers oxidative stability.[1] |

| LUMO Level | -2.3 to -2.5 eV | High-lying LUMO results in a wide bandgap.[1] |

| Optical Bandgap ( | ~3.2 eV | Absorbs primarily in the UV region (< 360 nm).[1] |

| Appearance | White/Off-White Powder | Lack of visible absorption confirms wide gap.[1] |

| Solubility | High (Non-polar solvents) | Soluble in CHCl |

The "Swallow-Tail" Effect

The heptadecan-9-yl group is a symmetry-breaking substituent.[1] By attaching a secondary carbon to the nitrogen atom (branch point), the alkyl chains splay outward (resembling a swallow's tail).

-

Steric Influence: The branching point at the N-9 position prevents the carbazole cores from stacking too efficiently in solution, preventing premature precipitation during polymerization.

-

Solid State Packing: In the final polymer film, these tails interdigitate, promoting lamellar packing that facilitates hole mobility (

to

Energy Level Diagram (Monomer vs. Polymer)

The transformation from monomer to polymer drastically alters the electronic landscape.[1] The diagram below illustrates the bandgap contraction upon polymerization with a benzothiadiazole (BT) acceptor unit.

Figure 1: Energy level renormalization upon polymerization. The monomer's wide gap is compressed to ~1.9 eV in the PCDTBT polymer, ideal for solar photon harvesting.

Synthetic Protocol: The "Self-Validating" System

The synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is challenging due to the regioselectivity required (2,7 vs. the thermodynamically favored 3,[1]6) and the steric hindrance of the secondary alkylation.

Critical Precursor Selection

Do not attempt to brominate 9-(heptadecan-9-yl)-carbazole directly.[1] Electrophilic bromination of N-alkylcarbazoles occurs predominantly at the 3 and 6 positions.[1]

-

Correct Route: Start with 2,7-dibromocarbazole (synthesized via biphenyl ring closure or purchased as high-purity grade).[1]

-

Validation: Verify the starting material by

H NMR. 2,7-dibromo protons appear as a doublet (J~8Hz) and a singlet (meta coupling), distinct from the 3,6 pattern.

Step-by-Step Alkylation Protocol

This protocol uses a phase-transfer or strong base approach to overcome the steric barrier of the secondary bromide (9-bromoheptadecane).[1]

Reagents:

-

2,7-Dibromocarbazole (1.0 eq)[1]

-

9-Bromoheptadecane (1.5 eq) [Also known as 1-bromo-1-octylnonane][1]

-

Sodium Hydride (NaH, 60% in oil) (2.0 eq) or KOH/DMSO

-

Solvent: Anhydrous DMF or DMSO[1]

Workflow:

-

Activation: In a flame-dried flask under Argon, dissolve 2,7-dibromocarbazole in anhydrous DMF. Cool to 0°C.[1]

-

Deprotonation: Add NaH portion-wise.[1] Evolution of H

gas will occur.[1] Stir at 0°C for 30 mins, then warm to RT for 1 hour. The solution typically turns yellow/orange, indicating the formation of the carbazolide anion. -

Alkylation: Add 9-bromoheptadecane dropwise.

-

Thermal Drive: Heat the reaction to 80-90°C for 24-48 hours. Note: Secondary alkyl halides react slowly and are prone to E2 elimination.[1] Rigorous heating and excess alkyl halide are required.

-

Quench & Workup: Pour into ice water. Extract with Dichloromethane (DCM).[1][2] Wash organic layer with brine to remove DMF.[1]

-

Purification (The Validation Step):

-

TLC: Check for the disappearance of the N-H spot (polar) and appearance of the N-Alkyl spot (non-polar).[1]

-

Column Chromatography: Use Hexane:DCM (95:5).[1] The huge alkyl tail makes the product travel very fast on silica. Unreacted carbazole will stick.[1]

-

Recrystallization: Recrystallize from Ethanol/Hexane to ensure electronic-grade purity (>99.5%).

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway emphasizing the critical purification step required to remove elimination byproducts common with secondary alkyl halides.

Applications in Drug Development & Research

While primarily an organic semiconductor, the carbazole moiety is a "privileged structure" in medicinal chemistry (e.g., Carvedilol, Ondansetron). However, this specific lipophilic derivative is almost exclusively used as a material precursor rather than a bioactive agent.

-

Bio-Imaging: The fluorescent nature of the carbazole core (blue emission) combined with the lipophilic tail makes it a potential candidate for lipid membrane staining or as a hydrophobic fluorescent probe in biological assays.

-

Research Utility: It serves as a standard for calibrating hole-mobility measurements in amorphous organic films.[1]

References

-

Blouin, N., & Leclerc, M. (2008).[3] Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research, 41(9), 1110–1119. Link

-

Wakim, S., et al. (2009). Highly Efficient Organic Solar Cells Based on a Poly(2,7-carbazole) Derivative.[1][4] Journal of Materials Chemistry, 19, 5351-5358.[1] Link

-

Dierschke, F., et al. (2003).[3] Synthesis of 2,7-Dibromocarbazole and Its N-Alkylation. Synthetic Metals, 137, 1377. (Foundational protocol for 2,7-functionalization).

-

CymitQuimica. (n.d.).[1] Product Data: 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole.[1][5] Chemical Catalog. (Source for specific commercial availability and basic physical data).

Sources

Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Dabrafenib, also known by its research code GSK2118436 and brand name Tafinlar®, is a potent and selective inhibitor of the BRAF kinase, a critical component of the MAPK/ERK signaling pathway.[1][2][3] This guide provides an in-depth technical overview of Dabrafenib, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, physicochemical properties, clinical applications, and the complexities of therapeutic resistance.

Physicochemical Properties and Formulation

Dabrafenib is an orally bioavailable compound.[4] Marketed formulations typically contain dabrafenib mesylate.[5]

| Property | Value | Source |

| Chemical Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [6] |

| Molecular Formula | C23H20F3N5O2S2 | [7] |

| Molecular Weight | 519.6 g/mol | [7] |

| CAS Number | 1195765-45-7 | [7] |

| Solubility | Soluble in DMSO (up to 30 mg/mL) and ethanol (up to 1 mg/mL with warming). Insoluble in water. | [7][8] |

| Storage | Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [7] |

Mechanism of Action: Targeting the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9] In a significant percentage of melanomas (approximately 50%), a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein.[1][9] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving tumor growth.[10]

Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase.[1][11] It selectively binds to the active conformation of mutant BRAF V600, thereby inhibiting its kinase activity.[1] This blockade disrupts the downstream phosphorylation of MEK and ERK, leading to G1 cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1]

Caption: Dabrafenib inhibits the constitutively active mutant BRAF kinase, blocking the MAPK signaling pathway.

Dabrafenib exhibits high potency against various BRAF V600 mutations, including V600E, V600K, V600D, and V600R.[1][7] Notably, it is less effective against wild-type BRAF and CRAF.[7] However, a paradoxical activation of the MAPK pathway can occur in BRAF wild-type cells through RAS-dependent activation of CRAF.[1][11] This phenomenon underscores the importance of patient selection based on BRAF mutation status.

In Vitro and In Vivo Efficacy: Preclinical Evidence

Preclinical studies have demonstrated the potent anti-tumor activity of Dabrafenib. In cell proliferation assays, Dabrafenib inhibits BRAF V600E-mutated cell lines with an IC50 of approximately 200 nM.[1] In vivo xenograft models using BRAF V600E melanoma cell lines have shown that Dabrafenib treatment leads to tumor growth inhibition and regression.[1] Immunohistochemical analysis of these tumors revealed a significant downregulation of phosphorylated ERK and the proliferation marker Ki67, along with an upregulation of the cell cycle inhibitor p27.[1]

Clinical Applications and Efficacy

Dabrafenib is primarily indicated for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600E or V600K mutation.[9][12] It has also shown efficacy in other BRAF V600-mutant solid tumors, including non-small cell lung cancer and anaplastic thyroid cancer.[3]

Monotherapy

Clinical trials have established the efficacy of Dabrafenib as a monotherapy. In a Phase III trial (BREAK-3), Dabrafenib demonstrated a significant improvement in progression-free survival (PFS) compared to dacarbazine in patients with BRAF V600E-mutant metastatic melanoma.[13]

Combination Therapy with Trametinib

To enhance efficacy and overcome resistance, Dabrafenib is often used in combination with Trametinib, a MEK inhibitor.[2] This dual blockade of the MAPK pathway provides a more comprehensive inhibition of downstream signaling.[12]

Key Advantages of Combination Therapy:

-

Improved Survival: Combination therapy has shown superior progression-free survival and overall survival compared to Dabrafenib monotherapy.[12]

-

Higher Response Rates: The objective response rate is significantly higher with the combination treatment.[12]

-

Reduced Skin Toxicity: A notable advantage of the combination is a lower incidence of cutaneous squamous cell carcinoma, a common side effect of BRAF inhibitor monotherapy.[12]

The combination of Dabrafenib and Trametinib is now a standard of care for patients with BRAF V600-mutant metastatic melanoma and is also approved for the adjuvant treatment of resected stage III melanoma with these mutations.[9][12]

Mechanisms of Resistance to Dabrafenib Therapy

Despite the initial impressive responses, a significant challenge in Dabrafenib therapy is the development of resistance.[14] Resistance can be categorized as primary (intrinsic) or acquired.

MAPK Pathway Reactivation

The most common mechanism of acquired resistance involves the reactivation of the MAPK pathway, bypassing the inhibitory effect of Dabrafenib. This can occur through several mechanisms:

-

NRAS or KRAS Mutations: Acquired mutations in NRAS or KRAS can reactivate the pathway downstream of BRAF.[15][16]

-

BRAF Amplification or Splice Variants: Increased copies of the BRAF gene or the expression of alternative splice variants can overcome Dabrafenib inhibition.[14]

-

MEK1/2 Mutations: Mutations in the downstream kinase MEK can render it insensitive to upstream inhibition.[16]

Activation of Bypass Signaling Pathways

Tumor cells can also develop resistance by activating alternative signaling pathways to maintain proliferation and survival. The PI3K/AKT pathway is a common bypass route.[13] Loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, is associated with shorter progression-free survival in patients treated with Dabrafenib.[13]

Caption: Mechanisms of resistance to Dabrafenib involve MAPK pathway reactivation and activation of bypass pathways like PI3K/AKT.

Synthesis and Experimental Protocols

Synthesis Overview

The synthesis of Dabrafenib is a multi-step process. Several synthetic routes have been published, often involving key steps such as sulfonamidation, halogenation, thiazole cyclization, and pyrimidine cyclization.[4][6] One common approach involves the reaction of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide with ammonium hydroxide.[17] Purification is typically achieved through column chromatography and recrystallization.[6]

Experimental Protocol: In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in BRAF V600E-mutant melanoma cells.

Materials:

-

BRAF V600E-mutant melanoma cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dabrafenib stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

-

Drug Treatment: Prepare a serial dilution of Dabrafenib in complete medium. Remove the medium from the wells and add 100 µL of the diluted Dabrafenib solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the Dabrafenib concentration. Calculate the IC50 value using a non-linear regression curve fit.

Ongoing Research and Future Directions

Current research is focused on several key areas:

-

Overcoming Resistance: Investigating novel combination therapies to overcome or delay the onset of resistance. This includes combining Dabrafenib and Trametinib with other targeted agents or immunotherapies.[18]

-

Expanding Indications: Exploring the efficacy of Dabrafenib in other BRAF-mutant cancers through ongoing clinical trials.[2][19][20]

-

Understanding Tumor Microenvironment: Studying how Dabrafenib affects the tumor microenvironment and its interaction with the immune system.[21]

Conclusion

Dabrafenib represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its high selectivity and potent inhibition of the MAPK pathway have translated into substantial clinical benefits for patients. While resistance remains a challenge, ongoing research into combination therapies and novel treatment strategies continues to expand the therapeutic potential of Dabrafenib. This guide provides a foundational understanding of this important therapeutic agent for professionals in the field of oncology drug development.

References

- Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (n.d.).

- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.).

- What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024-07-17).

- Dabrafenib | Drug Guide - MedSchool. (n.d.).

- Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. (n.d.).

- What are dabrafenib and trametinib? - Dr.Oracle. (2025-08-28).

- Dabrafenib Mesylate – Application in Therapy and Current Clinical Research. (n.d.).

- Clinical Trials Using Dabrafenib Mesylate - NCI - National Cancer Institute. (n.d.).

- BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (n.d.).

- Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (n.d.).

- Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (n.d.).

- Dabrafenib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.).

- Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC. (n.d.).

- A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma - Mayo Clinic. (n.d.).

- Dabrafenib Synthetic Routes - MedKoo Biosciences. (n.d.).

- Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology. (n.d.).

- WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents. (n.d.).

- Dabrafenib synthesis - ChemicalBook. (n.d.).

- Dabrafenib (GSK2118436) Datasheet - Selleck Chemicals. (n.d.).

- dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

- Dabrafenib Mesylate(GSK-2118436B)- Pharmacodynamics & Bioactivity - ChemicalBook. (2019-12-13).

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. medkoo.com [medkoo.com]

- 5. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 7. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medschool.co [medschool.co]

- 10. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. droracle.ai [droracle.ai]

- 13. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 17. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 18. mayo.edu [mayo.edu]

- 19. Facebook [cancer.gov]

- 20. Facebook [cancer.gov]

- 21. Dabrafenib Mesylate(GSK-2118436B)- Pharmacodynamics & Bioactivity_Chemicalbook [m.chemicalbook.com]

An In-Depth Technical Guide to 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole: Synthesis, Characterization, and Applications in Advanced Organic Materials

Introduction: A Strategic Building Block for High-Performance Organic Electronics

In the landscape of organic electronics, carbazole derivatives have established themselves as a cornerstone for the development of highly efficient and stable materials.[1][2] Their inherent electron-rich nature and rigid structure provide a robust platform for constructing materials with excellent charge transport properties.[3][4] This guide focuses on a specific, strategically designed carbazole derivative: 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole .

The molecular architecture of this compound is tailored for key applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5] The 2,7-dibromo substitutions serve as versatile synthetic handles for further functionalization through cross-coupling reactions, allowing for the construction of complex conjugated systems with tuned electronic and optical properties.[2] The introduction of a long, branched heptadecan-9-yl chain at the 9-position is a critical design element. This bulky alkyl group significantly enhances the solubility of the molecule in common organic solvents, a crucial factor for solution-based processing techniques used in the fabrication of large-area electronic devices.[6] Furthermore, the branched nature of the alkyl chain can influence the molecular packing in the solid state, which in turn affects the charge transport and photophysical properties of the material.[6]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, offering researchers and drug development professionals a detailed resource for leveraging this promising material.

Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,7-dibromo-9H-carbazole, via a Cadogan cyclization. This is followed by the N-alkylation of the carbazole core with the appropriate secondary alkyl halide.

Step 1: Synthesis of 2,7-dibromo-9H-carbazole

The synthesis of 2,7-dibromo-9H-carbazole is well-established and can be achieved through the reductive cyclization of 4,4'-dibromo-2-nitrobiphenyl.[7] The Cadogan reaction, which employs a phosphine reagent to deoxygenate the nitro group and facilitate ring closure, is a common and effective method.[7]

Experimental Protocol: Synthesis of 2,7-dibromo-9H-carbazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4,4'-dibromo-2-nitrobiphenyl and a suitable high-boiling point solvent such as o-dichlorobenzene.

-

Addition of Reagent: While stirring under an inert atmosphere, add a slight excess of triphenylphosphine to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 180 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 2,7-dibromo-9H-carbazole as a solid.

Step 2: N-Alkylation with 9-Bromoheptadecane

The second step involves the attachment of the heptadecan-9-yl side chain to the nitrogen atom of the carbazole ring. This is typically achieved through a nucleophilic substitution reaction using a suitable base to deprotonate the carbazole nitrogen, followed by the addition of the alkyl halide.

Experimental Protocol: Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole

-

Reaction Setup: To a solution of 2,7-dibromo-9H-carbazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottom flask, add a strong base. Potassium hydroxide (KOH) or sodium hydride (NaH) are commonly used for this purpose.

-

Deprotonation: Stir the mixture at room temperature for a short period to allow for the complete deprotonation of the carbazole nitrogen, forming the carbazolide anion.

-

Addition of Alkyl Halide: Add 9-bromoheptadecane to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/dichloromethane gradient) to yield 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole as a white to off-white solid.

Sources

- 1. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Initial Characterization of 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole

The following technical guide details the initial characterization of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (CAS: 955964-73-5), a critical monomeric precursor for the synthesis of high-performance conjugated polymers like PCDTBT .

Executive Summary

2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a functionalized carbazole derivative designed for the synthesis of solution-processable organic semiconductors.[1] The "swallow-tail" alkyl substituent (heptadecan-9-yl, also known as 1-octylnonyl) at the N-9 position is engineered to disrupt π-stacking just enough to ensure solubility in organic solvents (chloroform, chlorobenzene) without compromising the charge transport properties of the final polymer.

This guide provides a rigorous characterization workflow to validate structural integrity, isotopic composition, and purity prior to step-growth polymerization (e.g., Suzuki or Stille coupling).

Core Molecular Specifications

| Parameter | Specification |

| IUPAC Name | 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole |

| Common Name | 2,7-Dibromo-N-(1-octylnonyl)carbazole |

| CAS Number | 955964-73-5 |

| Formula | C₂₉H₄₁Br₂N |

| Molecular Weight | 563.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in CHCl₃, THF, Toluene; Insoluble in Water, Methanol |

Structural Validation: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the regioselectivity of the bromination and the success of the N-alkylation.

H-NMR Analysis (400 MHz, CDCl )

The spectrum must confirm the

Key Diagnostic Signals:

-

The "Swallow-Tail" Methine (4.40 – 4.60 ppm):

-

Observation: A distinct multiplet (quintet-like) integrating to 1H.

-

Causality: This proton belongs to the C9 carbon of the heptadecyl chain attached directly to the Nitrogen. Its chemical shift is deshielded by the aromatic nitrogen.

-

Critical Check: If this peak appears as a triplet at ~4.2 ppm, it indicates a linear alkyl chain (primary halide impurity) rather than the branched heptadecan-9-yl group.

-

-

Aromatic Region (7.30 – 8.00 ppm):

-

H4, H5 (Doublet, ~7.8 – 7.9 ppm): The protons para to the bromine and meta to the nitrogen. These are the most deshielded due to the ring current and lack of electron donation from N.

-

H1, H8 (Singlet/Doublet, ~7.5 – 7.6 ppm): The protons ortho to the bromine.

-

H3, H6 (Doublet of Doublets, ~7.3 – 7.4 ppm): Protons ortho to the nitrogen.

-

Integration Check: The ratio of Aromatic H : Methine H should be exactly 6:1.

-

-

Aliphatic Chain:

-

-Methylene protons (1.90 – 2.30 ppm): Multiplets corresponding to the CH

-